
5,5',5''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid is a complex organic compound with the molecular formula C33H21N3O15. It is known for its intricate structure, which includes multiple carboxylic acid groups and amide linkages. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes .
Preparation Methods
The synthesis of 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid typically involves the reaction of 1,3,5-benzenetricarbonyl trichloride with 5-aminoisophthalic acid under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of carboxylic acid groups to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid has several scientific research applications:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions with metal ions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form porous structures.
Mechanism of Action
The mechanism of action of 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid involves its ability to form coordination complexes with metal ions. The carboxylic acid groups and amide linkages provide multiple binding sites for metal ions, leading to the formation of stable MOFs. These frameworks can interact with various molecules, facilitating processes like catalysis and adsorption .
Comparison with Similar Compounds
Compared to other similar compounds, 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid is unique due to its specific structure and binding capabilities. Similar compounds include:
1,3,5-Benzenetricarbonyl trichloride: Used as a precursor in the synthesis of the target compound.
5-Aminoisophthalic acid: Another precursor that provides the amide linkages in the final product.
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid particularly suited for specific applications in MOF synthesis and advanced material development.
Properties
Molecular Formula |
C33H21N3O15 |
|---|---|
Molecular Weight |
699.5 g/mol |
IUPAC Name |
5-[[3,5-bis[(3,5-dicarboxyphenyl)carbamoyl]benzoyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H21N3O15/c37-25(34-22-7-16(28(40)41)4-17(8-22)29(42)43)13-1-14(26(38)35-23-9-18(30(44)45)5-19(10-23)31(46)47)3-15(2-13)27(39)36-24-11-20(32(48)49)6-21(12-24)33(50)51/h1-12H,(H,34,37)(H,35,38)(H,36,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51) |
InChI Key |
NVVSBGKOCVJBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)
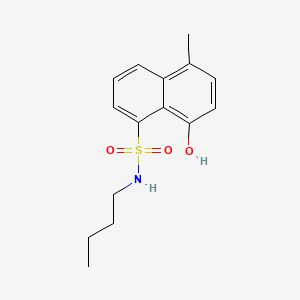



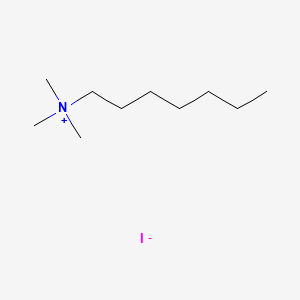
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
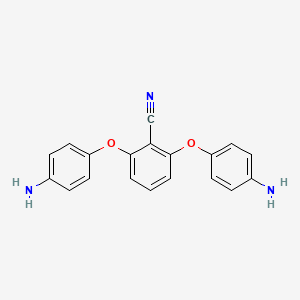
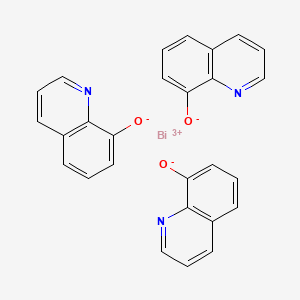
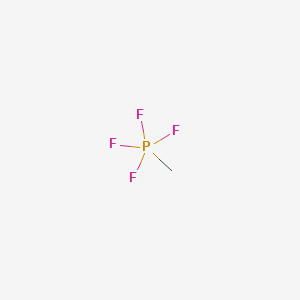
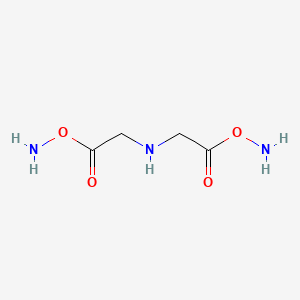

![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)

